4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine
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Overview
Description
4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a furan ring fused to a pyrimidine ring, with methyl groups at positions 4 and 6, and a phenyl group at position 2.
Mechanism of Action
Target of Action
The primary targets of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal cellular signaling processes controlled by these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular behavior and potentially to cell death, particularly in the context of cancer cells .
Pharmacokinetics
The compound’s lipophilicity, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact the compound’s bioavailability, influencing how effectively it can reach its targets within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell behavior. By inhibiting protein kinases, the compound disrupts normal cellular signaling processes. This disruption can lead to changes in cell growth, differentiation, migration, and metabolism . In the context of cancer cells, these changes can potentially lead to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells, which can be influenced by the lipid composition of the cellular environment . Additionally, factors such as pH and temperature can potentially affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine can be achieved through various methods. One efficient method involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid synthetic route to the preparation of diverse furo[2,3-d]pyrimidine derivatives.
Another approach involves the reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with benzoyl isothiocyanate, followed by cyclization using sodium ethoxide . This method yields 2,3-dihydro-6-phenyl-2-thioxofuro[3,2-d]pyrimidin-4-one, which can be further alkylated to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding furo[2,3-d]pyrimidine oxides.
Reduction: Formation of reduced furo[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted furo[2,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifolate, antitumor, anticancer, and antiviral activities.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Furo[2,3-d]pyrimidine-2,4-diones: These compounds have similar structures but differ in their functional groups and biological activities.
2-Thioxodihydrofuro[2,3-d]pyrimidin-4-ones: These derivatives have a thioxo group at position 2, which imparts different chemical and biological properties.
Dihydrofuro[2,3-d]pyrimidine-2,4-diones: These compounds have a dihydrofuran ring, which affects their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-2-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-8-12-10(2)15-13(16-14(12)17-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDDGBKFXWGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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